![molecular formula C17H21ClN4O2S B2798115 2-(2-(3-(3-氯苯基)脲基)噻唑-4-基)-N-戊基乙酰胺 CAS No. 921486-97-7](/img/structure/B2798115.png)
2-(2-(3-(3-氯苯基)脲基)噻唑-4-基)-N-戊基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazol-urea derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They contain a thiazole ring, which is an aromatic heterocyclic compound, and a urea group .
Synthesis Analysis
Thiazol-urea derivatives can be synthesized from commercially available compounds such as 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol . All nitro compounds were reduced completely with Fe-NH4Cl under standard condition to readily give the corresponding amines .Molecular Structure Analysis
The molecular structure of thiazol-urea derivatives is characterized by the presence of a thiazole ring and a urea group . The thiazole ring is an important aromatic heterocyclic moiety found in a large number of anticancer agents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazol-urea derivatives include the reaction of 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone with thiourea to form the thiazol-urea core, followed by the reduction of the nitro compounds with Fe-NH4Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazol-urea derivatives can vary depending on the specific substituents attached to the thiazole ring and the urea group . For example, some thiazol-urea derivatives have been found to have more aqueous solubility than Sorafenib .科学研究应用
- Targeted Kinase Inhibition : Derived from the structure-activity relationship of compounds like Sorafenib and Quizartinib, this thiazol-urea derivative was designed to improve the druggability of target compounds . Specifically, compound 6h demonstrated potent anti-hepatocellular carcinoma activity, particularly against HepG2 cells, with an IC50 of 5.62 μM. It effectively inhibited C-RAF/FLT3 kinases, suppressed HepG2 colony formation, and induced cell cycle arrest and apoptosis. These findings suggest that compound 6h represents a novel C-RAF/FLT3 inhibitor deserving further investigation.
- Aqueous Solubility Enhancement : Low aqueous solubility is a common challenge in kinase inhibitor formulation. Compound 6h was predicted to have better aqueous solubility than Sorafenib, which is significant for drug development . This property could enhance its bioavailability and therapeutic efficacy.
- Thiazole Moiety : Thiazole is an essential aromatic heterocyclic moiety found in many successful anticancer agents. FDA-approved drugs containing thiazole, such as Dasatinib and Dabrafenib, have achieved remarkable results . Researchers continue to explore thiazole derivatives, including 4-phenylthiazol compounds, for their potential in inhibiting cancer cell proliferation, migration, and invasion.
- Hydrophilic Side Moiety : The design of thiazol-urea derivatives with hydrophilic side moieties aims to enhance their pharmacokinetic properties. Such modifications can impact solubility, distribution, and overall drug behavior .
Cancer Research
Drug Development
Medicinal Chemistry
Chemical Synthesis
Pharmacokinetics and ADMET Properties
作用机制
安全和危害
未来方向
The future directions for research on thiazol-urea derivatives could include further exploration of their potential as anticancer agents, as well as investigation of other potential therapeutic applications . Additionally, modifications to the thiazol-urea core structure could be explored to improve the druggability of these compounds .
属性
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-3-4-8-19-15(23)10-14-11-25-17(21-14)22-16(24)20-13-7-5-6-12(18)9-13/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQYNXOBUTJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。